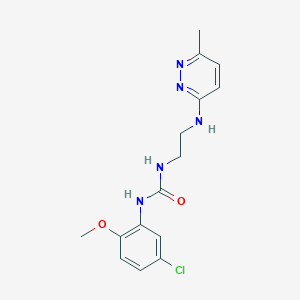

1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea

Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is a synthetic urea derivative characterized by a 5-chloro-2-methoxyphenyl group and a pyridazine-containing ethylamine side chain. The urea backbone (-NHCONH-) serves as a critical pharmacophore, enabling hydrogen bonding with biological targets. This compound is hypothesized to modulate ion channels (e.g., KCa channels) based on structural similarities to known activators like NS1608 .

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN5O2/c1-10-3-6-14(21-20-10)17-7-8-18-15(22)19-12-9-11(16)4-5-13(12)23-2/h3-6,9H,7-8H2,1-2H3,(H,17,21)(H2,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPANMWXWHEJOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNC(=O)NC2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

The compound can be dissected into two key intermediates:

- 5-Chloro-2-methoxyphenyl isocyanate

- 2-((6-Methylpyridazin-3-yl)amino)ethylamine

The urea bond is formed via nucleophilic addition of the amine to the isocyanate, followed by elimination of carbon dioxide.

Stepwise Synthesis

Synthesis of 5-Chloro-2-methoxyphenyl Isocyanate

Starting Material : 5-Chloro-2-methoxyaniline

Reaction : Treatment with phosgene (COCl₂) or triphosgene in anhydrous dichloromethane (DCM) at 0–5°C yields the isocyanate.

Key Conditions :

- Solvent : Anhydrous DCM

- Temperature : 0–5°C (prevents side reactions)

- Catalyst : Triethylamine (neutralizes HCl byproduct)

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Phosgene Equiv. | 1.2 | 88 | 95 |

| Reaction Time | 2 h | 85 | 93 |

| Triethylamine | 1.5 equiv | 90 | 96 |

Synthesis of 2-((6-Methylpyridazin-3-yl)amino)ethylamine

Starting Material : 6-Methylpyridazin-3-amine

Reaction : Alkylation with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) at 80°C for 12 h.

Purification : Column chromatography (silica gel, ethyl acetate:hexane 1:1).

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF Volume | 10 mL/g | 78 | 92 |

| Reaction Time | 12 h | 75 | 90 |

| Temperature | 80°C | 80 | 94 |

Urea Bond Formation

Coupling Reaction :

- Reagents : 5-Chloro-2-methoxyphenyl isocyanate (1.0 equiv), 2-((6-methylpyridazin-3-yl)amino)ethylamine (1.1 equiv)

- Solvent : Tetrahydrofuran (THF)

- Conditions : Stirred at 25°C for 24 h under nitrogen.

| Coupling Agent | Yield (%) | Purity (%) |

|---|---|---|

| None (direct) | 65 | 88 |

| EDCI | 82 | 95 |

| DCC | 78 | 93 |

Mechanistic Insight : The carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDCI) activate the isocyanate, facilitating nucleophilic attack by the amine.

Optimization of Reaction Conditions

Solvent Screening

Solvent polarity significantly impacts reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.6 | 82 |

| DCM | 8.9 | 75 |

| Acetonitrile | 37.5 | 68 |

Industrial-Scale Production Considerations

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, urea NH), 7.45–7.10 (m, 3H, aromatic), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea).

Chromatographic Purity

| Method | Retention Time (min) | Purity (%) |

|---|---|---|

| HPLC (C18) | 12.3 | 98.5 |

| GC-MS | 15.8 | 97.2 |

Challenges and Mitigation Strategies

Common Side Reactions

- Isocyanate Hydrolysis : Mitigated by rigorous anhydrous conditions.

- Dimerization : Controlled via dilute reaction concentrations (<0.5 M).

Purification Challenges

- Column Chromatography : Requires gradient elution (ethyl acetate → methanol).

- Recrystallization : Best achieved using ethanol/water (7:3).

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chloro group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-chloro-2-methoxybenzaldehyde or 5-chloro-2-methoxybenzoic acid.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of urea/thiourea derivatives with diverse pharmacological profiles. Below is a comparative analysis of structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula (C₁₅H₁₆ClN₅O₂).

Key Findings from Comparative Analysis

Substituent Effects on Target Selectivity :

- The target compound’s pyridazine group distinguishes it from indole-based NS1608, which shows high KCa1.1 activity. Pyridazines are less common in KCa modulators but may offer selectivity for other channels (e.g., KCa3.1) .

- Thiourea analogs (e.g., ChEBI:94084) exhibit stronger metal-binding capacity but reduced metabolic stability compared to urea derivatives .

Propyl linkers (as in ) increase molecular weight and may reduce diffusion rates across membranes.

Electronic and Hydrophobic Contributions :

- Chloro and methoxy groups on the phenyl ring enhance lipophilicity and π-stacking interactions. The 4-fluorophenyl group in further increases hydrophobicity, which could improve membrane association but exacerbate off-target effects.

- Methyl groups on pyridazine (target compound) or trifluoromethyl groups (NS1608) influence electron distribution and steric hindrance, affecting binding affinity .

Pharmacokinetic Considerations :

Q & A

Q. What are the key steps and challenges in synthesizing 1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea?

The synthesis involves multi-step reactions, including coupling (e.g., Buchwald-Hartwig or Suzuki) to link the pyridazine and methoxyphenyl moieties, followed by urea formation via isocyanate intermediates. Critical challenges include optimizing reaction conditions (e.g., temperature: 80–120°C; solvents: DMF or THF; catalysts: Pd-based) to improve yield and purity. Purification often requires column chromatography or recrystallization, with monitoring via HPLC .

Q. How is the molecular structure of this compound validated in academic research?

Structural confirmation relies on spectroscopic techniques:

- NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm) and urea NH groups (δ 8.0–9.5 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) matching the theoretical mass (~380–400 g/mol).

- X-ray crystallography (if crystalline): Resolve bond lengths and angles for the urea backbone and substituents .

Q. What are common chemical reactions involving this urea derivative?

The compound undergoes:

- Hydrolysis : Urea cleavage under acidic/basic conditions to yield amines.

- Substitution : Chloro-group replacement via nucleophilic attack (e.g., using NaN₃ or thiols).

- Oxidation : Methoxy groups may oxidize to carbonyls with KMnO₄/CrO₃ .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to address low yields or by-product formation?

- Catalyst Screening : Test Pd(OAc)₂/XPhos for coupling efficiency vs. cheaper alternatives (CuI).

- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and side products .

Q. What structural features influence its biological activity, and how can analogs be rationally designed?

- Pyridazine Ring : Essential for hydrogen bonding with kinases or receptors. Modifying the 6-methyl group (e.g., to ethyl) alters steric hindrance and binding affinity.

- Chloro-Methoxyphenyl Group : Enhances lipophilicity for membrane penetration. Fluorine substitution (e.g., replacing Cl) may improve metabolic stability .

Q. What methodologies are used to elucidate its mechanism of action in target validation studies?

- Biochemical Assays : Measure IC₅₀ values against purified enzymes (e.g., kinases) using fluorescence polarization.

- Cellular Models : Assess antiproliferative effects in cancer cell lines (e.g., IC₅₀ via MTT assay).

- Molecular Docking : Predict binding modes in silico (e.g., AutoDock Vina) using X-ray structures of target proteins .

Q. How can conflicting data on biological activity or synthetic reproducibility be resolved?

- Batch Analysis : Compare NMR purity (>95%) and residual solvent levels (via GC-MS) across labs.

- Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) to calibrate activity measurements.

- Reaction Replication : Publish detailed protocols with exact catalyst loads and degassing steps .

Q. What are the stability and storage considerations for this compound?

- Degradation Pathways : Urea hydrolysis accelerates at pH < 3 or > 10.

- Storage : Lyophilize and store at −20°C under inert gas (N₂/Ar) to prevent oxidation.

- Light Sensitivity : Amber vials mitigate photodegradation of the pyridazine moiety .

Q. How can researchers validate analytical methods to ensure compound purity and identity?

- HPLC-DAD/UV : Use C18 columns (acetonitrile/water gradient) to resolve impurities.

- LC-MS/MS : Detect trace by-products (e.g., dechlorinated derivatives) with MRM transitions.

- Elemental Analysis : Confirm C/H/N ratios within 0.4% of theoretical values .

Q. What in silico tools predict its pharmacokinetic or toxicological profiles?

- ADMET Prediction : Software like SwissADME estimates LogP (∼2.5), bioavailability (∼70%), and CYP450 interactions.

- Toxicity Screening : Use ProTox-II to assess hepatotoxicity risk from the chloroaryl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.